Sodium diethyl oxalacetate
Overview
Description
Sodium diethyl oxalacetate is a chemical compound with the molecular formula C8H11NaO5. It is also known by other names such as diethyl oxalacetate sodium salt, diethyl oxosuccinate sodium salt, and oxalacetic acid diethyl ester sodium salt . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Sodium diethyl oxalacetate is typically prepared by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate. The reaction is carried out at a temperature range of 0°C to 40°C. The mixture is then heated to 70°C to 80°C for a period of time, followed by cooling to room temperature. The product is then recovered and purified . This method ensures the formation of a free-flowing sodium salt that is easily separable and purified.
Chemical Reactions Analysis
Sodium diethyl oxalacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.
Condensation Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Nucleophilic Addition Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Scientific Research Applications
Sodium diethyl oxalacetate has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of sodium diethyl oxalacetate is not fully understood. it is known to participate in various chemical reactions due to its reactive ester and sodium salt groups. These groups allow it to undergo nucleophilic addition, substitution, and condensation reactions, leading to the formation of various organic compounds .
Comparison with Similar Compounds
Sodium diethyl oxalacetate is similar to other compounds such as diethyl oxalacetate, diethyl oxosuccinate sodium salt, and oxalacetic acid diethyl ester sodium salt . its unique reactivity and ability to form specific derivatives make it distinct. For example, its ability to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives is a unique property that is not commonly observed in similar compounds .
Similar Compounds
- Diethyl oxalacetate
- Diethyl oxosuccinate sodium salt
- Oxalacetic acid diethyl ester sodium salt
Properties
IUPAC Name |
sodium;diethyl 2-oxobutanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5H,3-4H2,1-2H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTKZRPOIUYFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C(=O)OCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2028010 | |
Record name | Sodium diethyl oxaloacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2028010 | |
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Molecular Weight |
210.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diethyl sodium oxalacetate | |
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CAS No. |
40876-98-0 | |
Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40876-98-0 | |
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Record name | Diethyl sodium oxalacetate | |
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Record name | Diethyl sodiooxalacetate | |
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Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |
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Record name | Sodium diethyl oxaloacetate | |
Source | EPA DSSTox | |
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Record name | Diethyl oxaloacetate, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |
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Record name | SODIUM DIETHYL OXALACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CA025Y4FG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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